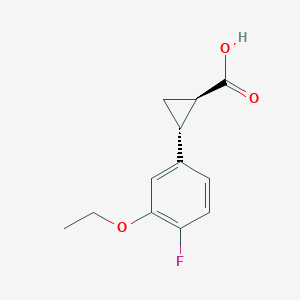

(1R,2R)-rel-2-(3-Ethoxy-4-fluorophenyl)cyclopropane-1-carboxylic acid

Description

(1R,2R)-rel-2-(3-Ethoxy-4-fluorophenyl)cyclopropane-1-carboxylic acid (CAS: 2055841-05-7, MFCD30531383) is a cyclopropane-based carboxylic acid derivative featuring a strained cyclopropane ring fused to a substituted aromatic system. Key structural attributes include:

- Cyclopropane core: The rigid, planar cyclopropane ring imposes steric constraints that influence molecular conformation and reactivity.

- Substituents: A 3-ethoxy-4-fluorophenyl group introduces both electron-withdrawing (fluorine) and electron-donating (ethoxy) effects. The ethoxy group enhances lipophilicity, while fluorine modulates electronic properties and bioavailability.

- Carboxylic acid moiety: The -COOH group contributes to hydrogen bonding and acidity (pKa ~3–4), making the compound suitable for salt formation or coordination chemistry .

This compound is primarily used as a building block in medicinal chemistry, leveraging its stereochemical rigidity and tunable electronic profile for drug design .

Properties

IUPAC Name |

(1R,2R)-2-(3-ethoxy-4-fluorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO3/c1-2-16-11-5-7(3-4-10(11)13)8-6-9(8)12(14)15/h3-5,8-9H,2,6H2,1H3,(H,14,15)/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPGDNUXEIEYEY-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C2CC2C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)[C@@H]2C[C@H]2C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric CBS Reduction and Cyclopropanation

This method, adapted from the synthesis of ticagrelor intermediates, involves two key steps:

-

CBS Asymmetric Reduction : A ketone precursor (e.g., 3-ethoxy-4-fluorophenyl propanone) undergoes CBS reduction using a chiral oxazaborolidine catalyst (e.g., Corey-Bakshi-Shibata reagent) and a borane-based reducing agent (BH₃·THF or BH₃·N,N-diethylaniline). The reaction proceeds at 0–30°C for 10–100 minutes, yielding the corresponding alcohol with >97% enantiomeric excess.

-

Cyclopropanation : The alcohol is treated with triethyl phosphonoacetate under Mitsunobu conditions (DIAD, PPh₃) to form the cyclopropane ester. Subsequent hydrolysis with aqueous NaOH or LiOH affords the carboxylic acid.

Key Parameters :

Sulfonium Ylide-Mediated Cyclopropanation

Derived from US Patent 4,083,863, this route employs tetrahydrothiophenium ylides to construct the cyclopropane ring:

-

Ylide Preparation : Tetrahydrothiophene reacts with a haloacetic acid ester (e.g., ethyl bromoacetate) in acetone or chloroform at 15–25°C for 1–3 days, forming a tetrahydrothiophenium salt. Deprotonation with NaOH or K₂CO₃ generates the reactive ylide.

-

Cyclopropanation : The ylide reacts with a substituted styrene derivative (e.g., 3-ethoxy-4-fluorostyrene) at 25–50°C, forming the cyclopropane ester. Acidic hydrolysis (HCl/H₂O) converts the ester to the carboxylic acid.

Key Parameters :

Ester Hydrolysis via Acidolysis

Based on EP 0,879,813, pre-formed cyclopropane esters are hydrolyzed to carboxylic acids using formic acid and alkylbenzenesulfonic acid catalysts:

-

Ester Synthesis : A cyclopropane methyl ester with the 3-ethoxy-4-fluorophenyl group is prepared via Friedel-Crafts alkylation or transition-metal-catalyzed coupling.

-

Hydrolysis : The ester undergoes acidolysis with excess formic acid at 90–150°C in the presence of dodecylbenzenesulfonic acid. The reaction produces the carboxylic acid and methyl formate, which is distilled off.

Key Parameters :

-

Catalyst : 0.5–1.0 wt% dodecylbenzenesulfonic acid.

-

Distillation : Conducted under reduced pressure (500–1,000 hPa) to remove byproducts.

Comparative Analysis of Methods

Stereochemical and Regiochemical Considerations

-

CBS Reduction : The (S)-CBS catalyst induces R-configuration at the alcohol intermediate, which dictates the (1R,2R) stereochemistry during cyclopropanation.

-

Ylide Cyclopropanation : Stereoselectivity depends on the geometry of the ylide and olefin. Electron-withdrawing groups (e.g., fluorine) enhance reactivity and regioselectivity.

-

Ester Hydrolysis : Retains the stereochemistry of the ester precursor, necessitating enantiomerically pure starting materials.

Industrial and Environmental Feasibility

-

Catalyst Recycling : Alkylbenzenesulfonic acids (Method 3) can be reused after distillation, reducing waste.

-

Solvent Recovery : Chlorinated solvents in Method 2 require careful handling to meet environmental regulations.

-

Cost-Effectiveness : CBS catalysts are expensive but justified for high-value pharmaceuticals .

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification under standard conditions. A validated method involves coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane (DCM) at 0–20°C for 10 hours under inert atmosphere. For example:

Yields for analogous cyclopropane esters exceed 80% under optimized conditions.

Amidation

Conversion to amides proceeds via acyl chloride intermediates. A representative protocol :

-

Acyl chloride formation : React with oxalyl chloride (1.5 equiv) in DCM/THF at 0°C → RT.

-

Amine coupling : Add amine (4 equiv) to form carboxamides.

| Amine Used | Product Yield | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|

| tert-Butylamine | 83% | - | |

| Diethylamine | 86% | - | |

| N-Methylaniline | 55% | 3:1 |

Decarboxylation

Thermal or basic conditions may induce decarboxylation, though specific data for this compound is limited. Cyclopropane carboxylates typically decarboxylate at 150–200°C, forming cyclopropane derivatives with retained stereochemistry.

Ring-Opening Reactions

The strained cyclopropane ring may undergo nucleophilic attack or radical-mediated cleavage. In related bromocyclopropanes, base-assisted ring-opening produces cyclopropene intermediates, enabling stereoselective additions . For example:

Diastereoselectivity exceeding 13:1 is achievable with sterically hindered nucleophiles .

Stereochemical Influence

The (1R,2R) configuration directs reactivity:

-

Nucleophilic substitutions favor attack at the less hindered face .

-

Epimerization of tertiary carbons under basic conditions stabilizes thermodynamically favored diastereomers .

Reaction Mechanisms

-

Esterification : EDC activates the carboxylic acid, forming an O-acylisourea intermediate that reacts with alcohols.

-

Amidation : Oxalyl chloride converts the acid to an acyl chloride, which undergoes nucleophilic acyl substitution with amines .

-

Cyclopropane Reactivity : Base-mediated dehydrohalogenation (in bromo analogs) generates cyclopropenes, enabling stereocontrolled additions .

Comparative Reactivity

| Reaction Type | Conditions | Yield Range | Key Factor |

|---|---|---|---|

| Esterification | EDC, DCM, 0–20°C | 80–90% | Nucleophile accessibility |

| Amidation | Oxalyl chloride, THF, RT | 55–86% | Amine steric bulk |

| Nucleophilic Opening | KOtBu, THF, -78°C → RT | 60–93% | Substrate symmetry |

Scientific Research Applications

Medicinal Chemistry

(1R,2R)-rel-2-(3-Ethoxy-4-fluorophenyl)cyclopropane-1-carboxylic acid has garnered attention for its potential role as a pharmaceutical intermediate. Its unique structural features allow it to interact with biological targets effectively:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth.

- Anti-inflammatory Properties : Research indicates potential anti-inflammatory effects, making it a candidate for developing treatments for inflammatory diseases.

Drug Development

The compound serves as a building block in the synthesis of various bioactive molecules. Its derivatives can be tailored to enhance pharmacokinetic properties or target specific receptors:

- Protein Degradation : It is being explored as a part of protein degrader systems in targeted protein degradation therapies, which have shown promise in treating diseases like cancer by selectively eliminating harmful proteins .

Material Science

In addition to medicinal applications, this compound can be utilized in the development of advanced materials:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to impart specific mechanical or thermal properties.

- Nanotechnology : Its unique structure may allow for functionalization in nanomaterials, enhancing their performance in various applications such as drug delivery systems or sensors.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Properties | Demonstrated that derivatives showed significant inhibition of cell proliferation in cancer cell lines. |

| Study B | Anti-inflammatory Effects | Found that compounds derived from (1R,2R)-rel exhibited reduced inflammation markers in animal models. |

| Study C | Polymer Applications | Successfully integrated into polymer composites, improving tensile strength and thermal stability. |

Mechanism of Action

The mechanism of action of (1R,2R)-rel-2-(3-Ethoxy-4-fluorophenyl)cyclopropane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane ring and substituents can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituted Phenylcyclopropane Carboxylic Acids

Table 1: Key Properties of Selected Analogs

Key Observations :

Acidity Trends :

- Electron-withdrawing groups (e.g., Cl, F) lower pKa by stabilizing the deprotonated carboxylate. The dichloro analog (pKa ~2–2.5) is more acidic than the target compound (pKa ~3–4) due to stronger inductive effects .

- The hydroxyl group in the 4-hydroxyphenyl analog raises pKa (~4–5) via resonance donation, reducing acidity compared to halogenated derivatives .

Lipophilicity and Solubility :

Functional Group Modifications

Ethoxy vs. Methoxycarbonyl Derivatives

- trans-2-ethoxycyclopropanecarboxylic acid (CAS: 1368342-07-7): Lacks the aromatic ring but shares an ethoxy group. The absence of π-π interactions reduces binding affinity to aromatic-rich targets (e.g., enzymes with hydrophobic pockets) compared to the target compound .

- (1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid (CAS: 52920-02-2): The methoxycarbonyl group (-COOCH₃) is more electron-withdrawing than ethoxy, leading to lower pKa (~1.5–2.5) and altered reactivity in esterification or amidation reactions .

Halogenated Derivatives

- Chlorine vs. Fluorine: The dichloro analog (CAS: 842119-90-8) has higher molecular weight (231.08 vs. Fluorine’s smaller size and stronger inductive effects favor target selectivity in drug design .

Biological Activity

(1R,2R)-rel-2-(3-Ethoxy-4-fluorophenyl)cyclopropane-1-carboxylic acid, with the CAS number 2055841-05-7, is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may influence its interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C12H13FO3

- Molecular Weight : 224.23 g/mol

- Physical Form : White to yellow solid

- Purity : Typically >95% in commercial preparations .

Research indicates that compounds similar to this compound may interact with various biological pathways, particularly in the context of enzyme inhibition and receptor modulation. The structural characteristics of this compound suggest potential interactions with proteins involved in critical cellular processes.

In Vitro Studies

Recent studies have explored the biological activity of cyclopropane derivatives, including this compound. Notably, molecular docking studies have demonstrated significant binding affinities to various enzymes and receptors.

| Compound | Binding Affinity (kcal/mol) | Target |

|---|---|---|

| This compound | -6.5 | ACO2 (Arabidopsis thaliana) |

| Methylcyclopropane | -3.1 | ACO2 |

| Pyrazinoic acid | -5.3 | ACO2 |

These results indicate that this compound exhibits promising potential as an inhibitor of the ACO2 enzyme, which is crucial for ethylene biosynthesis in plants .

Case Studies

A study focusing on the synthesis and evaluation of cyclopropanecarboxylic acids highlighted the efficacy of this compound in disrupting specific protein interactions. The compound was tested against PD-L1, a known target for cancer immunotherapy. The findings revealed that this compound could effectively inhibit the PD-1/PD-L1 interaction, enhancing T-cell activation in co-culture assays .

Pharmacological Implications

The biological activities exhibited by this compound suggest its potential as a therapeutic agent in oncology and other diseases where PD-L1 plays a critical role. Further research is warranted to fully elucidate its mechanisms and therapeutic applications.

Q & A

Q. What are the established synthetic routes for synthesizing (1R,2R)-rel-2-(3-Ethoxy-4-fluorophenyl)cyclopropane-1-carboxylic acid?

- Methodological Answer : The synthesis typically involves cyclopropanation using diazo compounds and transition metal catalysts (e.g., rhodium or copper) to form the strained cyclopropane ring. For example, a multi-step protocol may include: (i) Cyclopropanation of a vinyl precursor with ethoxy-4-fluorobenzene derivatives under catalytic conditions. (ii) Carboxylic acid functionalization via hydrolysis of ester intermediates. (iii) Stereochemical control using chiral auxiliaries or asymmetric catalysis to achieve the (1R,2R) configuration .

- Key Considerations : Reaction temperature, solvent polarity, and catalyst selection significantly impact yield and enantiomeric excess.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies cyclopropane ring protons (δ ~1.5–2.5 ppm) and aromatic fluorine coupling patterns.

- HPLC-MS : Validates purity and molecular weight, especially for detecting stereoisomeric impurities.

- X-ray Crystallography : Resolves absolute stereochemistry and confirms the (1R,2R) configuration .

Q. What are the reactive functional groups in this compound, and how do they influence derivatization?

- Methodological Answer :

- Carboxylic Acid : Enables esterification, amide coupling, or salt formation for prodrug development.

- Ethoxy Group : Susceptible to dealkylation under acidic conditions.

- Fluorophenyl Ring : Participates in halogen-bonding interactions, influencing target binding in pharmacological studies.

- Cyclopropane Ring : Strain-driven reactivity allows for ring-opening reactions under specific conditions (e.g., radical or acid-mediated pathways) .

Advanced Research Questions

Q. How can researchers optimize low yields in cyclopropanation steps during synthesis?

- Methodological Answer :

- Catalyst Screening : Test chiral dirhodium(II) catalysts (e.g., Rh₂(S-PTTL)₄) to enhance stereoselectivity.

- Solvent Optimization : Use non-polar solvents (e.g., toluene) to stabilize transition states and reduce side reactions.

- Diazo Precursor Stability : Stabilize diazo compounds with slow addition techniques or low-temperature conditions to prevent decomposition .

- Data Contradiction Example : Conflicting reports on optimal catalyst loading (e.g., 1 mol% vs. 5 mol%) can be resolved by analyzing reaction scalability and byproduct profiles.

Q. What strategies address stereochemical inconsistencies in the cyclopropane ring during synthesis?

- Methodological Answer :

- Chiral Resolution : Use diastereomeric salt formation with chiral amines (e.g., cinchonidine) to separate enantiomers.

- Asymmetric Catalysis : Employ enantioselective Simmons–Smith reactions or transition metal-catalyzed cyclopropanation.

- Computational Modeling : DFT calculations predict transition-state energies to guide catalyst design for improved stereocontrol .

Q. How can structural analogs be designed to study structure-activity relationships (SAR)?

- Methodological Answer :

- Substituent Variation : Replace the 3-ethoxy-4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects.

- Cyclopropane Modifications : Introduce difluoromethyl or trifluoromethyl groups (see analogs) to assess steric and electronic impacts on reactivity.

- Biological Assays : Test analogs in enzyme inhibition assays (e.g., cyclooxygenase) to correlate structural changes with activity .

Q. How should researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts)?

- Methodological Answer :

- Solvent/Concentration Effects : Replicate experiments under identical conditions (e.g., DMSO-d₆ vs. CDCl₃).

- Isotopic Labeling : Use ¹⁹F NMR to track fluorine environments and confirm aromatic substitution patterns.

- Collaborative Validation : Cross-reference data with independent labs or databases like PubChem to identify systematic errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.